4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 799252-63-4
VCID: VC21509716
InChI: InChI=1S/C18H22N2O2S/c21-23(22,20-14-17-8-4-5-13-19-17)18-11-9-16(10-12-18)15-6-2-1-3-7-15/h4-5,8-13,15,20H,1-3,6-7,14H2
SMILES: C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3
Molecular Formula: C18H22N2O2S
Molecular Weight: 330.4g/mol

4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

CAS No.: 799252-63-4

Cat. No.: VC21509716

Molecular Formula: C18H22N2O2S

Molecular Weight: 330.4g/mol

* For research use only. Not for human or veterinary use.

4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide - 799252-63-4

Specification

CAS No. 799252-63-4
Molecular Formula C18H22N2O2S
Molecular Weight 330.4g/mol
IUPAC Name 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C18H22N2O2S/c21-23(22,20-14-17-8-4-5-13-19-17)18-11-9-16(10-12-18)15-6-2-1-3-7-15/h4-5,8-13,15,20H,1-3,6-7,14H2
Standard InChI Key QVVCGVKXFJXZHX-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3
Canonical SMILES C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3

Introduction

Structure and Physicochemical Properties

Chemical Structure

4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide features a 4-cyclohexylbenzene group connected to a pyridin-2-ylmethyl group via a sulfonamide bridge. The structure can be represented by the molecular formula C₁₈H₂₂N₂O₂S, which is comparable to the related compound 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (C₁₈H₂₂N₂O₂S) described in search result . The compound contains a total of 44 atoms, including two nitrogen atoms, two oxygen atoms, and one sulfur atom .

Physical and Chemical Properties

Based on structural analogues, 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide likely has a molecular weight of approximately 330 g/mol, similar to its close structural relative 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide . The compound likely exhibits limited water solubility due to the presence of the hydrophobic cyclohexyl and aromatic groups, while showing better solubility in organic solvents such as dichloromethane, chloroform, and DMSO. The presence of the sulfonamide group (-SO₂NH-) makes it slightly acidic, with an estimated pKa value in the range of 9-10, typical for aromatic sulfonamides.

Spectroscopic Characteristics

The spectroscopic profile of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide would likely show characteristic features in various spectroscopic techniques:

  • IR spectroscopy: Strong absorption bands at approximately 1320-1150 cm⁻¹ (S=O asymmetric and symmetric stretching) and 3250-3200 cm⁻¹ (N-H stretching)

  • ¹H NMR: Signals for aromatic protons (7.0-8.5 ppm), N-H proton (8.0-9.0 ppm), methylene protons of the pyridin-2-ylmethyl group (4.0-4.5 ppm), and cyclohexyl protons (1.0-2.0 ppm)

  • ¹³C NMR: Signals for aromatic carbons (120-150 ppm), methylene carbon (40-50 ppm), and cyclohexyl carbons (25-45 ppm)

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can be achieved through several methods based on established sulfonamide synthesis protocols. One potential route involves the reaction of a sulfonyl chloride derivative with an appropriate amine under basic conditions .

Synthetic Route from Alkyl-4-halophenylsulfonate

Based on the patent information provided in search result , a viable synthetic approach could involve the reaction of 4-cyclohexylbenzene-1-sulfonyl chloride (or the corresponding alkyl sulfonate) with 2-pyridinylmethylamine:

  • Preparation of 4-cyclohexylbenzene-1-sulfonyl chloride from 4-cyclohexylbenzene-1-sulfonic acid or direct sulfonation of cyclohexylbenzene followed by chlorination

  • Reaction of the sulfonyl chloride with 2-pyridinylmethylamine in the presence of a base (such as triethylamine or pyridine) in an appropriate solvent (dichloromethane or toluene)

Optimization and Purification

The synthesis can be optimized by adjusting reaction parameters:

ParameterOptimal RangeNotes
Temperature80-100°CHigher temperatures may accelerate the reaction but could lead to side products
Reaction Time6-10 hoursLonger reaction times may be needed for complete conversion
SolventDry benzene or tolueneAnhydrous conditions are preferred to prevent hydrolysis
BaseTriethylamine or pyridineTo neutralize the acid generated during the reaction
Molar Ratio (Sulfonate:Amine)1:1.2Slight excess of amine to ensure complete conversion

Purification can be achieved through recrystallization from appropriate solvents or column chromatography using silica gel with appropriate eluent systems .

Biological Activities and Structure-Activity Relationships

Structure-Activity Relationships

Several structural features of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide may contribute to its biological activity:

  • The sulfonamide group (-SO₂NH-): Critical for interaction with various biological targets, particularly through hydrogen bonding

  • The cyclohexyl group: Provides hydrophobicity and may enhance binding to hydrophobic pockets in target proteins

  • The pyridine ring: Introduces a basic nitrogen that can participate in hydrogen bonding and potentially interact with acidic residues in target proteins

  • The methylene linker between the pyridine and the sulfonamide: Provides conformational flexibility, potentially allowing the molecule to adopt optimal binding conformations

Comparison with Related Compounds

CompoundStructural DifferencesPotential Impact on Activity
4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamideAdditional methyl group on pyridine ringMay affect binding affinity and selectivity through steric effects and altered electronic distribution
N-{2-[Cyano(pyridine-2-yl)methyl]cyclohexyl}-4-methylbenzenesulfonamideDifferent arrangement of functional groups with addition of cyano groupMay target different binding pockets and exhibit different biological activities
4-cyclohexyl-N-(2-{4-[(4-cyclohexylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamideMuch larger molecule with additional cyclohexyl, piperazine, and sulfonyl groupsLikely to have significantly different binding properties and biological activities

Analytical Methods and Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection is particularly suitable for analyzing sulfonamide compounds. Typical conditions might include:

  • Column: C18 reversed-phase

  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

  • Detection: UV at 254 nm (characteristic absorption for aromatic systems)

Spectroscopic Methods

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of approximately 330 g/mol, with fragmentation patterns characteristic of sulfonamides, including the loss of SO₂ (64 mass units) .

Structure Confirmation

Structural confirmation can be achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR can provide detailed information about the carbon-hydrogen framework of the molecule

  • Infrared (IR) spectroscopy: Can confirm the presence of key functional groups, particularly the sulfonamide group

  • X-ray crystallography: If suitable crystals can be grown, this technique can provide definitive structural information, including bond lengths, angles, and three-dimensional arrangement

Computational Analysis

Computational methods can provide additional insights into the properties of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide:

  • Molecular docking studies: Can predict potential binding modes with target proteins

  • Quantum mechanical calculations: Can provide information about electronic structure, reactivity, and spectroscopic properties

  • Molecular dynamics simulations: Can investigate the conformational behavior of the molecule in various environments

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